
((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate: is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a nitrate group attached to a bicyclic ring system, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Nitration: The final step involves the nitration of the hydroxy-substituted bicyclic compound. This can be done using nitric acid or a nitrate ester in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrate group to an amine or other reduced forms.
Substitution: The nitrate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biochemical pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which ((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrate group can participate in hydrogen bonding or electrostatic interactions, while the bicyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl 2,6-pyridinedicarboxylate
- Levalbuterol Related Compound D
Comparison:
- Structural Uniqueness: ((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate has a unique bicyclic structure that distinguishes it from other similar compounds.
- Functional Groups: The presence of both a hydroxy group and a nitrate group provides unique reactivity compared to compounds with only one of these groups.
- Applications: While similar compounds may have applications in catalysis or drug development, the specific combination of functional groups in this compound offers distinct advantages in certain reactions and applications.
Eigenschaften
CAS-Nummer |
16908-90-0 |
|---|---|
Molekularformel |
C6H9NO6 |
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
[(3R,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate |
InChI |
InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI-Schlüssel |
YWXYYJSYQOXTPL-KVTDHHQDSA-N |
SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O |
Isomerische SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O |
Kanonische SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


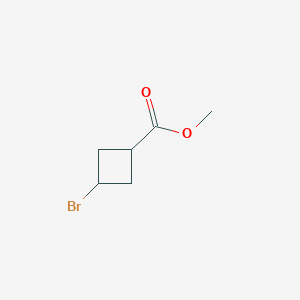
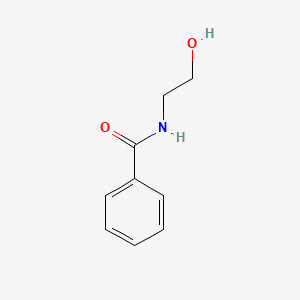
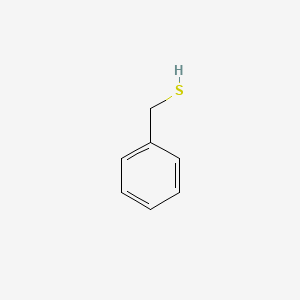
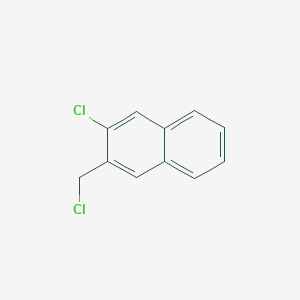
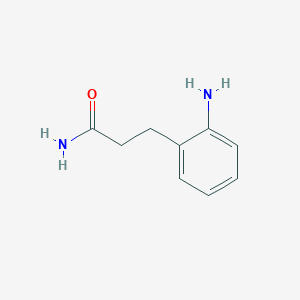
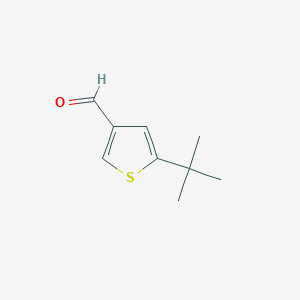
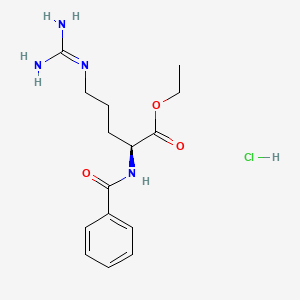
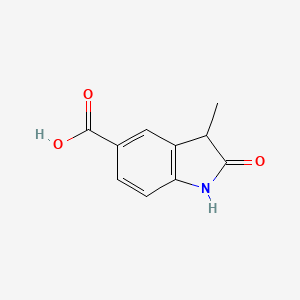
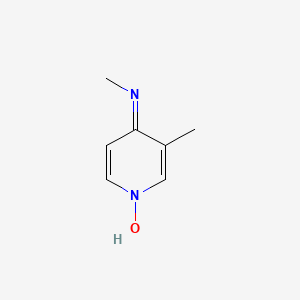
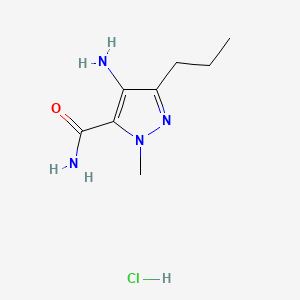
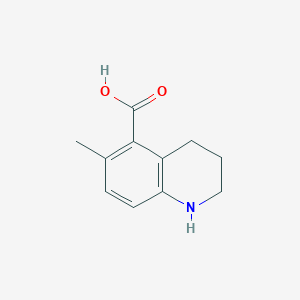
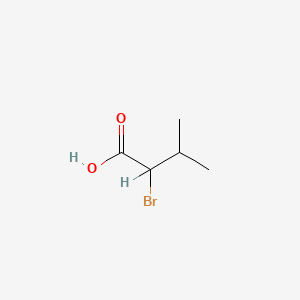
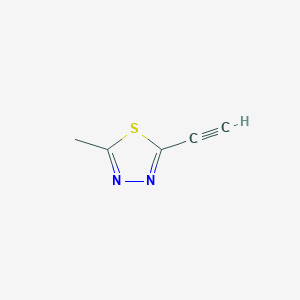
![[(2S)-1-aminopropan-2-yl]dimethylamine](/img/structure/B3420077.png)
